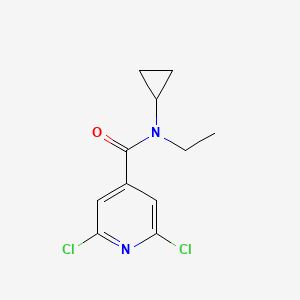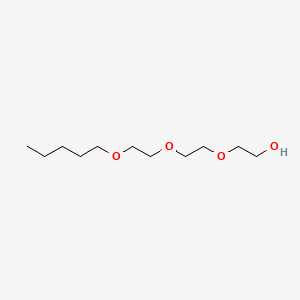
2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide involves the reaction of 2,6-dichloronicotinic acid with cyclopropylamine and ethylamine under specific conditions. The reaction typically takes place in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
作用机制
The mechanism of action of 2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
- 2,6-dichloronicotinamide
- N-cyclopropylisonicotinamide
- N-ethylisonicotinamide
Uniqueness
2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide is unique due to the presence of both cyclopropyl and ethyl groups attached to the nitrogen atom, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
属性
CAS 编号 |
20373-56-2 |
|---|---|
分子式 |
C11H12Cl2N2O |
分子量 |
259.13 g/mol |
IUPAC 名称 |
2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H12Cl2N2O/c1-2-15(8-3-4-8)11(16)7-5-9(12)14-10(13)6-7/h5-6,8H,2-4H2,1H3 |
InChI 键 |
UAPVKLXMGJZRAV-UHFFFAOYSA-N |
SMILES |
CCN(C1CC1)C(=O)C2=CC(=NC(=C2)Cl)Cl |
规范 SMILES |
CCN(C1CC1)C(=O)C2=CC(=NC(=C2)Cl)Cl |
Key on ui other cas no. |
20373-56-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[(1R)-Phenylethyl]piperazine](/img/structure/B1616386.png)



